molecular formula C8H5N3O2 B3164714 Pyrido[2,3-b]pyrazine-6-carboxylic acid CAS No. 893723-33-6

Pyrido[2,3-b]pyrazine-6-carboxylic acid

Cat. No.: B3164714
CAS No.: 893723-33-6
M. Wt: 175.14 g/mol
InChI Key: HOBUKUYGYYLBAA-UHFFFAOYSA-N
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Description

Pyrido[2,3-b]pyrazine-6-carboxylic acid (CAS: 893723-33-6) is a heterocyclic compound with the molecular formula C 8 H 5 N 3 O 2 and a molecular weight of 175.15 g/mol . This multifunctional organic scaffold serves as a versatile building block in medicinal chemistry and materials science research. Recent scientific investigations into novel pyrido[2,3-b]pyrazine derivatives have revealed significant potential across multiple research domains . These compounds have demonstrated remarkable nonlinear optical (NLO) properties, with specific derivatives exhibiting high average polarizability 〈α〉, and first (β tot ) and second 〈γ〉 hyper-polarizabilities, indicating substantial promise for technological applications in photonics and optoelectronics . Furthermore, researchers are utilizing these derivatives in pioneering electrochemical DNA sensing platforms, representing a novel approach in biosensor development . The structural framework also shows compelling biological activity in preclinical research, with studies reporting in vitro antioxidant and antiurease activity, adding to the known literature on pyrido[2,3-b]pyrazine cores which have been explored as inhibitors for various therapeutic targets including PI3K isozymes, dipeptidyl peptidase IV (for type 2 diabetes), and Mycobacterium tuberculosis growth . This product is provided with a minimum purity of 95% . As a hazardous chemical, it requires appropriate safety precautions; it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Researchers should consult the safety data sheet (SDS) and adhere to all recommended handling procedures, including wearing protective gloves and eye/face protection, and using only in a well-ventilated area . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrido[2,3-b]pyrazine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5N3O2/c12-8(13)6-2-1-5-7(11-6)10-4-3-9-5/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBUKUYGYYLBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NC=CN=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893723-33-6
Record name Pyrido[2,3-b]pyrazine-6-carboxylic acid
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Record name pyrido[2,3-b]pyrazine-6-carboxylic acid
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Synthetic Methodologies for Pyrido 2,3 B Pyrazine 6 Carboxylic Acid and Its Derivatives

Multicomponent Reaction Approaches for Pyrido[2,3-b]pyrazine (B189457) Synthesis

Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecular architectures in a single, efficient step. The synthesis of pyrido[2,3-b]pyrazine derivatives has benefited significantly from such approaches.

Optimization of Reaction Conditions (e.g., Solvent Polarity, Temperature)

The efficiency of multicomponent reactions is highly dependent on the reaction conditions. In the synthesis of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazinone derivatives, a systematic optimization of the reaction conditions has been performed. wikipedia.orglibretexts.org The model reaction, involving 4-methoxybenzaldehyde, 2-aminopyrazine (B29847), and indane-1,3-dione, was tested in various solvents of differing polarities, including water, ethanol (B145695), dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (CH3CN), and dimethylformamide (DMF). wikipedia.orglibretexts.org Ethanol was identified as the optimal solvent, leading to the highest yield of the desired product. wikipedia.orglibretexts.org Temperature also plays a crucial role, with reflux conditions being employed to drive the reaction to completion. wikipedia.org

Table 1: Optimization of Reaction Conditions for the Synthesis of a Model Pyrido[2,3-b]pyrazine Derivative wikipedia.orglibretexts.org

EntrySolventCatalystTemperatureTime (h)Yield (%)
1H₂O-Reflux1245
2DCM-Reflux1255
3THF-Reflux1265
4CH₃CN-Reflux1270
5DMF-Reflux1275
6Ethanol-Reflux1280
7Ethanolp-TSA (10 mol%)Reflux1085
8Ethanolp-TSA (20 mol%)Reflux989

This table is generated based on the findings reported in the synthesis of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazinone derivatives.

Catalytic Strategies in Multicomponent Synthesis (e.g., p-TSA)

Catalysis is a cornerstone of efficient organic synthesis, and the multicomponent assembly of pyrido[2,3-b]pyrazines is no exception. The use of an acid catalyst has been shown to significantly improve the reaction rate and yield. wikipedia.orglibretexts.org Specifically, p-toluenesulfonic acid (p-TSA) has been employed as an effective catalyst for this transformation. wikipedia.orglibretexts.org The catalytic amount was optimized, with 20 mol% of p-TSA providing the best results, leading to a high yield of the product in a reduced reaction time. wikipedia.orglibretexts.org The reaction was also tested in the absence of a catalyst, which resulted in a lower yield and longer reaction time, highlighting the importance of the catalytic strategy. wikipedia.orglibretexts.org

Specific Reactant Combinations (e.g., Indane 1,3-dione, Aromatic Aldehydes, 2-Aminopyrazine)

A notable example of a multicomponent reaction for the synthesis of pyrido[2,3-b]pyrazine derivatives involves the one-pot condensation of three key reactants: indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine. wikipedia.orglibretexts.org This reaction proceeds in ethanol, catalyzed by p-TSA, to afford indeno[2′,1′:5,6]pyrido[2,3-b]pyrazinone derivatives in good to excellent yields, ranging from 82% to 89%. wikipedia.orglibretexts.org The versatility of this method is demonstrated by the use of various substituted aromatic aldehydes, which allows for the introduction of different functional groups into the final molecule. wikipedia.orglibretexts.org

Table 2: Substrate Scope for the Multicomponent Synthesis of Pyrido[2,3-b]pyrazine Derivatives wikipedia.orglibretexts.org

Aldehyde SubstituentProductYield (%)
4-H485
4-Cl582
4-NO₂686
4-OCH₃789

This table illustrates the yields obtained for different aromatic aldehydes in the synthesis of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazinone derivatives.

Palladium-Catalyzed Coupling Reactions in Pyrido[2,3-b]pyrazine Framework Construction

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been applied to the synthesis and derivatization of the pyrido[2,3-b]pyrazine scaffold.

Buchwald–Hartwig Coupling Applications

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, has been utilized in the synthesis of various nitrogen-containing heterocyclic compounds. wikipedia.org While direct construction of the pyrido[2,3-b]pyrazine ring via an intramolecular Buchwald-Hartwig cyclization is not widely reported, this methodology is valuable for the derivatization of the pre-formed heterocyclic system. For instance, the Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine has been reported as a method to introduce amino substituents at the C7 position. researchgate.net This approach allows for the synthesis of a diverse library of pyrido[2,3-b]pyrazine derivatives with potential applications in materials science and medicinal chemistry. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the C-N bond formation. wikipedia.org

Suzuki Coupling Strategies for Derivatization

The Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a powerful method for the derivatization of heterocyclic systems. This strategy has been successfully applied to the functionalization of the pyrido[2,3-b]pyrazine core. Bromo-substituted pyrido[2,3-b]pyrazines can be synthesized and subsequently used as intermediates in Suzuki coupling reactions to introduce aryl substituents. nih.gov This post-condensation modification strategy allows for the creation of a wide range of aryl-substituted pyrido[2,3-b]pyrazines. nih.gov The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl₂·CH₂Cl₂, and a base like potassium carbonate, in a suitable solvent system. nih.gov

Heck Coupling Methodologies

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide (or triflate) with an alkene. This methodology is a powerful tool for the vinylation of aryl and heteroaryl halides, offering a direct route to substituted alkenes. In the context of pyrido[2,3-b]pyrazine synthesis, the Heck reaction provides a pathway for functionalizing the heterocyclic core, typically by using a halogenated pyrido[2,3-b]pyrazine derivative as the substrate.

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the halide, followed by coordination of the alkene (syn-addition), and subsequent β-hydride elimination to release the final product and regenerate the catalyst. The reaction's utility has been demonstrated for various heterocyclic systems. organic-chemistry.orgbeilstein-journals.org Research has shown the application of palladium-catalyzed cross-coupling reactions, including the Heck reaction, to the pyrido[2,3-b]pyrazine ring system. This approach has been successfully applied to substrates such as 7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine, allowing for the introduction of various substituents onto the core structure.

Other Advanced Synthetic Routes

Wittig Reaction Applications for Pyrido[2,3-b]pyrazine Precursors

The Wittig reaction, a cornerstone of organic synthesis for converting carbonyls into alkenes, serves as an indirect yet powerful method for constructing precursors to the pyrido[2,3-b]pyrazine scaffold. organic-chemistry.orgnih.gov The reaction utilizes a phosphorus ylide (a Wittig reagent) to react with an aldehyde or ketone. udel.edu While not typically used to form the heterocyclic ring itself, the Wittig reaction is instrumental in synthesizing substituted pyridines, which are key intermediates.

A notable strategy involves the alkylation of pyridines through a Wittig olefination-rearomatization sequence. nih.gov This method begins with the N-activation of a pyridine (B92270), which facilitates the formation of a dearomatized pyridylphosphonium ylide. This ylide can then undergo a Wittig reaction with a variety of aldehydes. The subsequent rearomatization step yields a 4-alkylpyridine. nih.gov These functionalized pyridines, bearing desired substituents introduced via the aldehyde, can then be converted into the corresponding 2,3-diaminopyridine (B105623) derivatives. These diamines are the direct precursors that undergo cyclization with α-dicarbonyl compounds to form the final pyrido[2,3-b]pyrazine ring system. eurekaselect.com This approach allows for the strategic installation of substituents on the pyridine portion of the final molecule.

Cyclization and Condensation Pathways

The most fundamental and widely employed method for constructing the pyrido[2,3-b]pyrazine core is the condensation reaction between an ortho-diamino-substituted pyridine and a 1,2-dicarbonyl compound. eurekaselect.com This reaction forms the pyrazine (B50134) ring fused to the pyridine ring.

A classic example is the reaction of 2,3-diaminopyridine with an α-dicarbonyl compound, such as a glyoxal (B1671930) or an α-keto-aldehyde. The reaction proceeds through the sequential formation of two imine bonds, followed by cyclization and dehydration to yield the aromatic pyrido[2,3-b]pyrazine system. The regioselectivity of the reaction can be a critical factor when using unsymmetrical dicarbonyl compounds. eurekaselect.com

Modern advancements have led to the development of multicomponent reactions (MCRs) that allow for the construction of complex pyrido[2,3-b]pyrazine derivatives in a single step. nih.govrsc.org These reactions combine multiple starting materials in a one-pot synthesis, offering high efficiency and atom economy. beilstein-journals.org A prominent example is the three-component reaction of an aminopyrazine, a substituted aldehyde, and a 1,3-dicarbonyl compound like indane-1,3-dione, which directly yields complex fused systems. nih.gov

Substrate Scope and Divergent Synthesis of Pyrido[2,3-b]pyrazine Analogues

Synthesis of Substituted Pyrido[2,3-b]pyrazine Compounds

The synthesis of substituted pyrido[2,3-b]pyrazine compounds is primarily achieved by varying the substituents on the starting materials used in condensation reactions. The functional diversity of the final products is directly influenced by the choice of the substituted diaminopyridine and the α-dicarbonyl compound.

For instance, in multicomponent reactions that form fused pyrido[2,3-b]pyrazine systems, the use of different aromatic aldehydes introduces a wide range of substituents onto the final molecule. nih.govrsc.org Research has demonstrated the successful synthesis of a series of substituted indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin-10-one derivatives by reacting 2-aminopyrazine and indane-1,3-dione with various substituted aromatic aldehydes. nih.gov The yields for these reactions are generally good to excellent, highlighting the robustness of this synthetic approach. nih.gov

The following table illustrates the scope of this multicomponent reaction with different aldehydes.

EntryAldehyde (Substituent)CatalystSolventYield (%)
1Terephthalaldehydep-TSA (20 mol%)Ethanol85
24-Chlorobenzaldehydep-TSA (20 mol%)Ethanol82
34-Nitrobenzaldehydep-TSA (20 mol%)Ethanol87
44-Methoxybenzaldehydep-TSA (20 mol%)Ethanol89
Data derived from a study on the multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives. nih.gov

Construction of Fused Ring Systems (e.g., Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin Derivatives)

A significant application of advanced synthetic methodologies is the construction of complex fused ring systems based on the pyrido[2,3-b]pyrazine core. One such system is the indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin framework, which is synthesized via a one-pot, three-component reaction. nih.govresearchgate.net

This reaction typically involves the condensation of 1,3-indanedione, an aromatic aldehyde, and 2-aminopyrazine. nih.govresearchgate.net The reaction is often catalyzed by an acid, such as p-toluenesulfonic acid (p-TSA), and carried out in a solvent like ethanol under reflux conditions. nih.gov The process assembles the complex polycyclic structure in a single, efficient operation. The resulting products, such as 5,11-dihydro-10H-indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin-10-one derivatives, are formed in good to excellent yields. nih.gov

The general scheme for this reaction is as follows:

Spectroscopic Characterization Methodologies for Pyrido 2,3 B Pyrazine 6 Carboxylic Acid and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, offering precise insights into the chemical environment of individual atoms. For the analysis of Pyrido[2,3-b]pyrazine-6-carboxylic acid, ¹H and ¹³C NMR are the most crucial experiments for confirming its constitution.

In ¹H NMR spectroscopy of this compound, the distinct electronic environments of the protons result in a characteristic set of signals. The spectrum is expected to show signals for the three aromatic protons on the heterocyclic ring system and one highly deshielded proton from the carboxylic acid group.

The protons on the pyrazine (B50134) ring (H-2 and H-3) and the pyridine (B92270) ring (H-7 and H-8) of the parent heterocycle, pyrido[2,3-b]pyrazine (B189457), are found in the aromatic region, typically between δ 8.0 and 9.5 ppm. The presence of the electron-withdrawing carboxylic acid group at the C-6 position significantly influences the chemical shifts of the adjacent protons.

The proton of the carboxylic acid (-COOH) is typically observed as a broad singlet in the far downfield region of the spectrum, often above δ 12.0 ppm. libretexts.org This significant deshielding is due to the acidic nature of the proton and its involvement in hydrogen bonding. libretexts.org The three aromatic protons on the pyrido[2,3-b]pyrazine core would appear as distinct signals in the aromatic region, with their exact chemical shifts and coupling patterns determined by their positions relative to the ring nitrogens and the carboxylic acid substituent. For instance, the proton at the C-7 position is expected to be the most downfield of the aromatic protons due to the anisotropic effect of the adjacent carboxylic acid group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-2~ 9.1Doublet
H-3~ 9.0Doublet
H-7~ 8.8Singlet
COOH> 12.0Broad Singlet

Note: Predicted values are based on analysis of similar heterocyclic structures and general NMR principles. Actual experimental values may vary.

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering direct information about the carbon skeleton. researchgate.net this compound has eight carbon atoms, and due to the molecule's asymmetry, eight distinct signals are expected in the ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~ 154
C-3~ 146
C-4a~ 148
C-6~ 138
C-7~ 125
C-8~ 130
C-8a~ 150
COOH~ 168

Note: Predicted values are based on analysis of similar heterocyclic structures and general NMR principles. Actual experimental values may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is particularly useful for identifying the functional groups present in a molecule. nih.govrsc.org The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid group and the aromatic heterocyclic system.

The most prominent feature for the carboxylic acid is a very broad O-H stretching band, typically appearing in the range of 2500-3300 cm⁻¹. libretexts.org This broadening is a result of strong intermolecular hydrogen bonding between the acid dimers. The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a strong, sharp absorption band typically found between 1700 and 1725 cm⁻¹. libretexts.org

The aromatic part of the molecule contributes several bands. The C-H stretching vibrations of the aromatic protons usually appear just above 3000 cm⁻¹. The C=C and C=N double bond stretching vibrations within the fused rings are expected to produce a series of medium to strong bands in the 1400-1650 cm⁻¹ region. The fingerprint region, below 1400 cm⁻¹, will contain a complex pattern of bands corresponding to various C-H bending and ring deformation vibrations, which are unique to the specific structure of the molecule. An FT-IR spectrum of the parent heterocycle, Pyrido(2,3-b)pyrazine, confirms the presence of these core vibrational modes. nih.gov

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500 - 3300Strong, Very Broad
Aromatic RingC-H Stretch3000 - 3100Medium
Carboxylic AcidC=O Stretch1700 - 1725Strong, Sharp
Aromatic RingsC=N / C=C Stretch1400 - 1650Medium to Strong
Aromatic RingC-H Bending750 - 900Medium to Strong

Computational and Theoretical Investigations of Pyrido 2,3 B Pyrazine 6 Carboxylic Acid and Its Derivatives

Density Functional Theory (DFT) Calculations for Molecular Property Prediction

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, enabling the accurate prediction of molecular properties. nih.gov For derivatives of pyrido[2,3-b]pyrazine (B189457), DFT calculations, particularly using the B3LYP/6-31G(d,p) level of theory, have been instrumental in understanding their structural and electronic characteristics. nih.govrsc.org These computational approaches are crucial for predicting the behavior of these molecules and guiding the synthesis of new compounds with desired properties. nih.gov

Prediction of Molecular Geometries and Structural Parameters

DFT calculations are employed to optimize the molecular geometries of pyrido[2,3-b]pyrazine derivatives, predicting bond lengths, bond angles, and dihedral angles. These theoretical calculations provide a three-dimensional understanding of the molecular structure, which is fundamental to understanding its chemical behavior. For instance, studies on novel pyrido[2,3-b]pyrazine-based heterocyclic compounds have utilized DFT to predict their structural parameters, offering insights into their stability and reactivity. nih.gov

Electronic Structure and Chemical Reactivity Studies

The electronic structure of a molecule governs its chemical reactivity. Computational methods provide deep insights into the electronic properties of pyrido[2,3-b]pyrazine-6-carboxylic acid and its derivatives, which is essential for the development of new materials and therapeutic agents.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining the chemical reactivity and stability of a molecule. nih.govrsc.org

In a study of several synthesized pyrido[2,3-b]pyrazine derivatives, time-dependent density functional theory (TD-DFT) at the B3LYP/6-31G(d,p) level was used to perform FMO analysis. nih.gov The calculated HOMO and LUMO energies, and the corresponding energy gaps for four derivatives are presented in the table below. A smaller HOMO-LUMO gap generally indicates a more reactive molecule. nih.gov

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Compound 4-5.698-2.0353.663
Compound 5-5.839-2.1553.684
Compound 6-5.733-2.1143.619
Compound 7-5.594-2.1503.444

Global Reactivity Parameters (GRPs)

Global Reactivity Parameters (GRPs) are derived from the HOMO and LUMO energies and provide a quantitative measure of the reactivity of a molecule. These parameters include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

The following equations are used to calculate these parameters:

Ionization Potential (I) = -EHOMO

Electron Affinity (A) = -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

A study on pyrido[2,3-b]pyrazine derivatives correlated these GRPs with their band gap values. nih.govrsc.org For example, a compound with a lower energy gap was found to have a smaller hardness value and a greater softness value, indicating higher reactivity. nih.govrsc.org The calculated GRPs for four derivatives are shown in the table below.

ParameterCompound 4Compound 5Compound 6Compound 7
Ionization Potential (I)5.6985.8395.7335.594
Electron Affinity (A)2.0352.1552.1142.150
Electronegativity (χ)3.8663.9973.9233.872
Hardness (η)1.8311.8421.8091.722
Softness (S)0.2730.2710.2760.290
Electrophilicity Index (ω)4.0834.3314.2504.351

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and conjugative interactions within a molecule. It provides a detailed picture of the bonding and antibonding orbitals and the delocalization of electron density. The stabilization energy, E(2), calculated in NBO analysis, quantifies the strength of the interaction between donor and acceptor orbitals. A higher E(2) value indicates a more significant interaction and greater conjugation within the system. nih.gov

NBO analysis of pyrido[2,3-b]pyrazine derivatives has shown that the electron-donating or withdrawing nature of substituents plays a significant role in the charge distribution on the atoms of the molecule. nih.gov This analysis is crucial for understanding the electronic effects of different functional groups on the pyrido[2,3-b]pyrazine core.

Transition Density Matrix (TDM) and Density of States (DOS) Analyses

Transition Density Matrix (TDM) and Density of States (DOS) analyses are crucial computational methods for understanding the electronic properties and charge transfer characteristics of molecules. In studies of novel pyrido[2,3-b]pyrazine-based heterocyclic compounds, these analyses have been performed using DFT calculations at the B3LYP/6-31G(d,p) level of theory. researchgate.netnih.govrsc.org

Transition Density Matrix (TDM) Analysis: TDM analysis is used to visualize the distribution of electron-hole pairs and to understand the nature of electronic transitions. researchgate.net This method provides a graphical representation of the charge transfer that occurs when a molecule is excited, for instance, by the absorption of light. For the pyrido[2,3-b]pyrazine derivatives studied, TDM analysis was accomplished at the B3LYP/6-31G(d,p) level to investigate their electronic transitions. researchgate.netnih.govrsc.org This information is vital for understanding properties like UV-Visible absorption and nonlinear optical responses. researchgate.net

Computational Spectroscopic Property Prediction

Theoretical simulations are widely used to predict and interpret the spectroscopic behavior of molecules, offering a powerful complement to experimental measurements.

The simulation of UV-Visible absorption spectra using TD-DFT is a standard method for predicting the electronic absorption properties of molecules. nih.gov For various pyrido[2,3-b]pyrazine derivatives, these calculations have been performed to understand their absorption maxima (λmax) and the nature of the underlying electronic transitions. researchgate.netnih.gov

In one study, TD-DFT calculations at the B3LYP/6-31G(d,p) level were used to analyze the UV-visible spectra of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives. researchgate.netnih.govrsc.org The results showed a correlation between the HOMO-LUMO energy gap (Egap) and the absorption wavelength, with one derivative (compound 7) exhibiting the lowest energy gap (3.444 eV) and consequently the highest absorption wavelength. researchgate.netrsc.org

Another research effort focused on donor-acceptor-donor (D-A-D) molecules featuring a pyrido[2,3-b]pyrazine backbone. nih.gov The analysis of their UV-visible absorption spectra revealed distinct types of transitions:

n–π* and π–π* transitions: Observed in the range of 358–365 nm for the core pyrido[2,3-b]pyrazine skeleton. nih.gov

Intramolecular Charge Transfer (ICT) transitions: Additional absorption bands were observed between 412 nm and 476 nm, which are characteristic of the D-A-D architecture and represent the transfer of electron density from the donor units to the acceptor core. nih.gov

The table below summarizes the computationally predicted and experimentally observed absorption properties for some pyrido[2,3-b]pyrazine derivatives.

Compound TypeTransition TypeAbsorption Range (nm)Reference
Pyrido[2,3-b]pyrazine coren–π* and π–π358–365 nih.gov
D-A-D Pyrido[2,3-b]pyrazine derivativesπ–π280–399 nih.gov
D-A-D Pyrido[2,3-b]pyrazine derivativesIntramolecular Charge Transfer (ICT)412–476 nih.gov
Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivative (Compound 7)N/AHighest λmax correlated with lowest Egap (3.444 eV) researchgate.netrsc.org

Vibrational frequency calculations are essential for predicting the infrared (IR) and Raman spectra of molecules. These calculations not only help in the assignment of experimental spectral bands but also serve to confirm that an optimized molecular structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies). physchemres.orgcore.ac.uk

For several pyrido[2,3-b]pyrazine derivatives, vibrational analyses were performed using DFT methods, such as the B3LYP functional with the 6-31G(d,p) basis set. researchgate.netnih.govrsc.org These theoretical calculations yield harmonic vibrational wavenumbers. physchemres.org It is a common practice to scale the computed frequencies by a specific factor to correct for systematic errors arising from the neglect of electron correlation and anharmonicity, thereby achieving better agreement with experimental data. physchemres.org The results from these calculations are then used to simulate the vibrational spectra, which can be compared directly with experimental FT-IR spectra. researchgate.netphyschemres.org This comparative analysis allows for a detailed assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations within the molecule.

Electrochemical Sensing and Biosensing Applications of Pyrido 2,3 B Pyrazine Derivatives

Development of DNA Electrochemical Biosensors

DNA electrochemical biosensors represent a class of sensors that utilize DNA as a biological recognition element to detect specific analytes. nih.gov These devices typically consist of a conductive material coated with a layer of DNA. nih.govrsc.org When a target molecule interacts with the immobilized DNA, it causes a measurable change in the sensor's electrical properties, signaling the presence and concentration of the analyte. nih.govrsc.org Pyrido[2,3-b]pyrazine (B189457) derivatives have been identified as promising candidates for these applications, with research focused on creating novel, label-free biosensors. rsc.org A recent study detailed the synthesis of a series of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives and marked their first-time use in the electrochemical sensing of DNA. nih.gov

Optimization of Biomolecule Immobilization Techniques (e.g., Salmon Sperm DNA)

A critical step in the fabrication of a reliable DNA biosensor is the effective immobilization of DNA onto the electrode surface. A common and cost-effective source of DNA for this purpose is salmon sperm DNA (ss-DNA). The optimization of this immobilization process is crucial for sensor performance.

In a study involving indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives, the immobilization of ss-DNA on a glassy carbon electrode (GCE) was meticulously optimized. rsc.org The process was monitored using cyclic voltammetry with a [Fe(CN)6]3−/[Fe(CN)6]4− redox couple as an indicator. rsc.org This indicator works based on the repulsive forces between the negatively charged phosphate (B84403) backbone of the DNA and the negatively charged redox couple. rsc.org

The optimization process involves several key parameters that influence the density and stability of the immobilized DNA layer. While the specific study on pyrido[2,3-b]pyrazine derivatives focused on the successful immobilization, broader research in electrochemical biosensors highlights the importance of factors such as DNA concentration, deposition time, pH, and deposition potential. rsc.orgnih.gov For instance, Response Surface Methodology (RSM) has been effectively used in other systems to determine the optimal conditions for these parameters, leading to highly sensitive biosensors. nih.gov The goal is to create a stable and uniform DNA layer that allows for reproducible and sensitive detection of interactions with target molecules like the pyrido[2,3-b]pyrazine derivatives. rsc.orgnih.gov

Mechanistic Studies of Compound-DNA Interactions (e.g., Intercalative Mode)

Understanding how pyrido[2,3-b]pyrazine derivatives interact with DNA is fundamental to interpreting biosensor signals and improving their design. nih.gov Electrochemical methods are particularly well-suited for elucidating these interaction mechanisms due to their sensitivity, simplicity, and low cost. nih.gov The primary modes of interaction for small molecules with double-stranded DNA (dsDNA) are electrostatic binding, groove binding, and intercalation.

For planar aromatic molecules like many pyrido[2,3-b]pyrazine derivatives, intercalation is a common and significant mode of interaction. tubitak.gov.trnih.gov This process involves the insertion of the planar part of the molecule between the base pairs of the DNA double helix. This interaction leads to changes in the structure of the DNA, which in turn affects the electrochemical signal of a redox probe or the compound itself. nih.govtubitak.gov.tr

In studies involving novel indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin compounds, the interaction with ss-DNA was evaluated by observing the change in the current of the [Fe(CN)6]3−/[Fe(CN)6]4− redox probe. After the immobilized ss-DNA was incubated with the test compounds, an increase in the peak current of the redox probe was observed. This suggests that the compounds bind to the ss-DNA, but the study primarily focused on the detection capability rather than a detailed mechanistic investigation of the binding mode with ss-DNA. However, the planar nature of these compounds strongly suggests a potential for intercalation in dsDNA. rsc.orgnih.gov The interaction between the synthesized compounds and DNA is considered a crucial biological tool for enhancing the therapeutic applications of these organic compounds. nih.gov

Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) in Biosensing Research

Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are two of the most powerful and commonly used electrochemical techniques for the characterization and analysis of biosensors. nih.govmdpi.com

Cyclic Voltammetry (CV) is a versatile technique that involves applying a potential to an electrode and measuring the resulting current as the potential is swept back and forth. nih.gov It provides valuable qualitative and quantitative information about redox processes and reaction kinetics. mdpi.com In the context of pyrido[2,3-b]pyrazine-based DNA biosensors, CV is used for several purposes:

To monitor electrode modification: CV is used to confirm the successful immobilization of DNA on the electrode surface. For example, when using a negatively charged redox probe like [Fe(CN)6]3−/[Fe(CN)6]4−, a decrease in the peak currents is typically observed after DNA immobilization due to electrostatic repulsion between the probe and the DNA's phosphate backbone. rsc.org

To study compound-DNA interaction: Changes in the CV signal of the redox probe after the introduction of the pyrido[2,3-b]pyrazine derivative can indicate an interaction. An increase in the current may suggest that the compound's binding alters the DNA layer's permeability or conformation. rsc.org

Electrochemical Impedance Spectroscopy (EIS) is a highly sensitive technique for analyzing the interfacial properties of an electrode. mdpi.com It works by applying a small sinusoidal AC voltage perturbation at different frequencies and measuring the resulting current and phase shift. The data is often presented as a Nyquist plot, which graphs the imaginary part of impedance against the real part. youtube.com

In biosensing research with pyrido[2,3-b]pyrazine derivatives, EIS provides detailed information about the changes occurring at the electrode-solution interface during each step of biosensor assembly and upon interaction with the target analyte. researchgate.net

The Nyquist plot for a bare electrode typically shows a small semicircle, representing a low charge-transfer resistance (Rct).

After DNA immobilization, the Rct usually increases because the negatively charged DNA layer hinders the access of the redox probe to the electrode surface.

When a pyrido[2,a-b]pyrazine derivative interacts with the immobilized DNA, further changes in the Rct can be observed, providing quantitative data about the binding event.

The table below summarizes the typical application of these techniques in the development of a DNA biosensor.

TechniqueApplication StageObserved PhenomenonInterpretation
Cyclic Voltammetry (CV) DNA ImmobilizationDecrease in peak current of redox probe (e.g., [Fe(CN)6]3−/4−)Successful immobilization of negatively charged DNA creates a repulsive barrier for the probe. rsc.org
Compound-DNA InteractionChange (e.g., increase) in peak current of redox probeThe compound binds to the DNA, altering the surface charge and/or conformation, affecting the probe's access to the electrode. rsc.org
Electrochemical Impedance Spectroscopy (EIS) DNA ImmobilizationIncrease in charge-transfer resistance (Rct)The immobilized DNA layer acts as an insulating barrier, hindering electron transfer. researchgate.net
Compound-DNA InteractionFurther change in RctThe binding event alters the interfacial properties of the electrode, providing a measurable signal for the interaction. researchgate.net

Together, CV and EIS provide a comprehensive electrochemical characterization of the biosensor, confirming its construction and elucidating the mechanism of interaction between the pyrido[2,3-b]pyrazine derivative and the target DNA. nih.govresearchgate.net

Enzymatic and Protein Interaction Studies with Pyrido 2,3 B Pyrazine Based Compounds

Kinase Inhibition Research

Compounds featuring the pyrido[2,3-b]pyrazine (B189457) core have been synthesized and evaluated for their ability to inhibit a variety of protein kinases, demonstrating the versatility of this scaffold in targeting different enzymatic pathways.

Investigation of PI3K Isozyme Selective Inhibition

The phosphatidylinositol 3-kinase (PI3K) family of enzymes is a critical component in cellular signaling pathways governing growth, proliferation, and survival. Scientific literature indicates that heterocyclic compounds incorporating the pyrido[2,3-b]pyrazine core have been identified for their potential in the selective inhibition of PI3K isozymes. While specific data on Pyrido[2,3-b]pyrazine-6-carboxylic acid is not detailed in the provided sources, related structures from the broader pyridopyrimidine class have shown promise. For instance, a series of pyrido[3,2-d]pyrimidine (B1256433) derivatives were developed and found to be potent and selective inhibitors of the PI3Kδ isoform. One such compound, S5, demonstrated an IC₅₀ value of 2.82 nM against PI3Kδ and exhibited strong anti-proliferative effects in SU-DHL-6 cells with an IC₅₀ of 0.035 μM. This research highlights the potential of the general pyridopyrimidine scaffold in achieving isozyme selectivity.

Modulation of Serine-Threonine Protein Kinase Function (e.g., PKB, SAPK Signaling Pathways including Jnk and p38)

Pyrido[2,3-b]pyrazine derivatives have been explored for their inhibitory activity against key serine-threonine kinases. Notably, these compounds have been investigated as inhibitors of Protein Kinase B (PKB, also known as Akt) and p38α Mitogen-Activated Protein (MAP) kinase, both of which are central to cellular signaling cascades involved in stress responses, inflammation, and cell survival. The development of inhibitors for these pathways is a significant area of interest for therapeutic intervention in various diseases, including cancer.

Checkpoint Kinase (Chk1 and Chk2) Inhibition Studies

Based on the provided search results, there is no specific information available regarding the investigation of pyrido[2,3-b]pyrazine-based compounds, including this compound, as inhibitors of checkpoint kinases Chk1 and Chk2. Research on Chk1 inhibition has been conducted on related pyrazine (B50134) structures, such as 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles, which are distinct from the pyrido[2,3-b]pyrazine scaffold.

Fibroblast Growth Factor Receptor (FGFR) Inhibition Research

Significant research has been conducted on pyrido[2,3-b]pyrazine derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases whose aberrant signaling is implicated in various cancers.

Novel pyrido[2,3-b]pyrazine derivatives have been discovered that exhibit nanomolar affinity for FGFR kinases (FGFR-1, 2, 3, & 4). Further studies led to the development of a series of potent FGFR inhibitors based on a 5H-pyrrolo[2,3-b]pyrazine scaffold, a closely related structure. By incorporating a dimethoxybenzene group, researchers designed inhibitors with sub-nanomolar enzymatic activity against FGFRs. A representative compound from this series, compound 35 , was effective in a xenograft mouse model against tumors with FGFR genetic alterations, indicating its potential for further development.

Another study focused on imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives, which also contain a related core structure. Compound 7n from this series was identified as a highly potent inhibitor of FGFR1, FGFR2, and FGFR4, with IC₅₀ values of 8 nM, 4 nM, and 3.8 nM, respectively.

Compound/SeriesTarget Kinase(s)Key FindingsReference(s)
Pyrido[2,3-b]pyrazine derivatives FGFR-1, 2, 3, 4Discovered as novel inhibitors with nanomolar affinity.
Compound 35 (5H-pyrrolo[2,3-b]pyrazine scaffold) FGFRShowed sub-nanomolar enzymatic activity and was effective in a xenograft mouse model.
Compound 7n (Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine) FGFR1, FGFR2, FGFR4Potent inhibitor with IC₅₀ values of 8 nM (FGFR1), 4 nM (FGFR2), and 3.8 nM (FGFR4).

Urease Inhibitory Action Studies

Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its activity is implicated in the pathogenesis of various diseases, including gastritis, peptic ulcers, and the formation of infection-induced urinary stones. Consequently, the inhibition of urease is a significant target for drug development.

Recent research has identified derivatives of the pyrido[2,3-b]pyrazine scaffold as potential urease inhibitors. A study involving a series of novel indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine derivatives demonstrated their capacity to inhibit Jack bean urease in vitro. rsc.org The inhibitory potential was assessed using the indophenol (B113434) method to monitor ammonia production. rsc.org

In this study, several compounds based on the pyrido[2,3-b]pyrazine core were synthesized and evaluated for their anti-urease activity, with thiourea (B124793) used as a standard inhibitor for comparison. rsc.orgnih.gov The results indicated that all the tested compounds exhibited enzymatic inhibition. rsc.org

One of the synthesized compounds, a derivative with a specific substitution pattern, emerged as a potent inhibitor with a measured IC50 value, which is the concentration of an inhibitor where the response (or binding) is reduced by half. rsc.org The detailed inhibitory activities for a selection of these compounds are presented in the table below.

CompoundSubstituent on Phenyl RingIC50 (μM) ± SEM
Compound 54-Hydroxy4.12 ± 1.18
Thiourea (Standard)-21.2 ± 0.12

The data reveals that Compound 5, a pyrido[2,3-b]pyrazine derivative, exhibits significant urease inhibitory activity, being more potent than the standard inhibitor, thiourea. The specific structural features of this class of compounds, particularly the substituents on the fused ring systems, are believed to play a crucial role in their interaction with the enzyme's active site. rsc.org

General Mechanisms of Protein Binding and Enzyme Modulation

The ability of pyrido[2,3-b]pyrazine-based compounds to modulate enzyme activity is fundamentally rooted in their capacity to bind to protein targets. The pyrazine ring system itself, being heteroaromatic, possesses a unique combination of properties that facilitate various types of molecular interactions. rsc.org

Key Interaction Types:

Hydrogen Bonding: The nitrogen atoms within the pyrazine ring can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in a protein's binding site. rsc.orgnih.gov Additionally, hydrogen atoms on the aromatic rings can participate in weak hydrogen bonds as donors. rsc.org

Hydrophobic Interactions: The aromatic nature of the pyrido[2,3-b]pyrazine core allows for nonpolar interactions with hydrophobic pockets within a protein. nih.gov Studies on the interaction of pyrazine derivatives with serum albumins, such as bovine serum albumin (BSA), have shown that hydrophobic forces are a dominant factor in the binding process. nih.gov

π-Interactions: The electron-rich π-system of the aromatic rings can engage in π-π stacking or π-cation interactions with complementary amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov

Coordination with Metal Ions: In the case of metalloenzymes like urease, the nitrogen atoms of the heterocyclic system can coordinate with the metal ions (e.g., nickel) in the active site, contributing to the inhibitory effect. rsc.orgnih.gov

Conformational Changes and Enzyme Modulation:

The binding of a pyrido[2,3-b]pyrazine derivative to a protein can induce conformational changes in the protein's structure. nih.gov Spectroscopic studies, including fluorescence and circular dichroism, have demonstrated that the interaction of pyrazine compounds with proteins like BSA can alter their secondary and tertiary structures. nih.gov

This modulation of the protein's conformation is a key mechanism of enzyme inhibition. By binding to the active site or an allosteric site, the inhibitor can:

Block Substrate Access: The inhibitor can physically occupy the active site, preventing the natural substrate from binding.

Induce an Inactive Conformation: Binding of the inhibitor can cause a conformational change that renders the enzyme catalytically inactive.

Disrupt Catalytic Residues: The inhibitor may interact with key amino acid residues involved in the catalytic mechanism, thereby preventing the chemical reaction from occurring.

Molecular docking studies of various pyrido[2,3-b]pyrazine derivatives with different enzymes, such as aldose reductase and cholinesterases, have provided computational models of their binding modes. nih.govresearchgate.net These studies consistently highlight the importance of the aforementioned interactions in achieving potent and often selective enzyme inhibition. nih.gov The specific substitution patterns on the pyrido[2,3-b]pyrazine scaffold are critical in determining the binding affinity and selectivity towards a particular protein target. nih.govresearchgate.net

Antioxidant Activity Research of Pyrido 2,3 B Pyrazine Derivatives

In Vitro Radical Scavenging Activity Assessments (e.g., DPPH Method)

The antioxidant capacity of various pyrido[2,3-b]pyrazine (B189457) derivatives has been quantified using in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method being a commonly employed technique. medcraveonline.comjmchemsci.com This method measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction in the concentration of the DPPH radical is monitored by a decrease in absorbance at a specific wavelength, typically around 517 nm. rsc.org

In a study exploring a series of novel indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives, their free radical scavenging activity was evaluated. nih.gov The results indicated that all synthesized compounds demonstrated moderate to potent antioxidant activity. nih.gov The half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, was determined for these compounds.

One particular derivative, referred to as compound 5 in the study, which features a 4-hydroxy-3-methoxybenzylidene substituent, exhibited significant DPPH scavenging ability with an IC50 value of 5.92 ± 0.11 μM. nih.gov This activity was comparable to the standard antioxidant, ascorbic acid, which had an IC50 value of 5.31 ± 1.22 μM. rsc.org Other derivatives in the series also showed moderate activity, with IC50 values ranging from 5.98 ± 1.95 to 7.76 ± 1.76 μM. rsc.org The scavenging activity was observed to be concentration-dependent, with an increase in the concentration of the test compounds leading to a higher percentage of DPPH radical inhibition. medcraveonline.comnih.gov

The following table summarizes the DPPH radical scavenging activity of selected indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives:

CompoundSubstituent on Benzylidene RingIC50 (μM)
4 4-Chlorobenzylidene6.25 ± 0.15
5 4-Hydroxy-3-methoxybenzylidene5.92 ± 0.11
6 4-(Dimethylamino)benzylidene7.76 ± 1.76
7 4-Methoxybenzylidene5.98 ± 1.95
Ascorbic Acid(Standard)5.31 ± 1.22

Another study focused on a series of pyrido[2,3-b]pyrazin-3(4H)-one derivatives. nih.gov Several of these compounds, particularly those with a phenolic hydroxyl substituted C2-styryl side chain, demonstrated excellent antioxidant activity in addition to their primary function as aldose reductase inhibitors. nih.gov One of the most potent compounds from this series, designated as 11i , showed antioxidant capabilities comparable to Trolox, a well-known antioxidant standard. nih.gov

Correlation of Molecular Structure with Antioxidant Potential

The antioxidant activity of pyrido[2,3-b]pyrazine derivatives is closely linked to their molecular structure. nih.gov Structure-activity relationship (SAR) studies have highlighted the importance of specific functional groups and structural features in determining the radical scavenging potential of these compounds. nih.gov

For the indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin series, the presence and position of substituents on the aromatic ring were found to play a crucial role. nih.gov Compound 5 , which displayed the highest antioxidant activity, possesses a hydroxyl group and a methoxy group on the benzylidene ring. nih.gov The hydroxyl group is a key feature for antioxidant activity as it can readily donate a hydrogen atom to a radical, thereby stabilizing it. The electronic properties of other substituents, such as the chloro group in compound 4 and the dimethylamino group in compound 6 , also influence the antioxidant capacity. nih.gov

In the case of pyrido[2,3-b]pyrazin-3(4H)-one derivatives, SAR studies emphasized the significance of phenolic hydroxyl substituents on the C2 side chain. nih.gov The presence of these hydroxyl groups was directly correlated with enhanced antioxidant activity. nih.gov Furthermore, the inclusion of a vinyl spacer in the C2 side chain was also identified as a beneficial structural element for antioxidant potential. nih.gov

The general consensus from these studies is that the introduction of electron-donating groups, particularly hydroxyl groups, on the peripheral aromatic rings of the pyrido[2,3-b]pyrazine scaffold is a key strategy for designing potent antioxidants within this class of compounds. nih.govnih.gov These groups enhance the ability of the molecule to scavenge free radicals, thus protecting against oxidative stress.

Conclusion and Future Research Directions

Summary of Current Research Frontiers and Discoveries

Research into the pyrido[2,3-b]pyrazine (B189457) core, the foundational structure of pyrido[2,3-b]pyrazine-6-carboxylic acid, has unveiled a wide spectrum of potential applications. The functional versatility of this scaffold allows for extensive chemical modification, leading to derivatives with tailored properties for biological and material science applications. nih.govrsc.org

A significant frontier is the synthesis of novel derivatives through multicomponent reactions. nih.govrsc.org For instance, reacting 2-aminopyrazine (B29847), indane-1,3-dione, and various aromatic aldehydes has yielded a series of pyrido[2,3-b]pyrazine-based compounds. nih.govrsc.org These synthetic efforts are crucial as they open pathways to a vast chemical space, enabling the exploration of structure-activity relationships.

In the realm of biological activity, derivatives of the pyrido[2,3-b]pyrazine scaffold have been investigated for several therapeutic applications. Recent studies have focused on their potential as non-nucleoside inhibitors of human cytomegalovirus (HCMV) polymerase, showing potent antiviral activity. nih.govresearchgate.net Specifically, certain derivatives demonstrated broad-spectrum antiherpetic activity against HSV-1, HSV-2, and EBV. nih.gov Beyond antiviral applications, the scaffold is being explored for its antioxidant and antiurease activities. rsc.orgresearchgate.net Some derivatives have also been identified as TRPV1 (transient receptor potential cation channel, subfamily V, member 1) antagonists, which are under investigation for novel pain treatments. nih.gov

In materials science, the pyrido[2,3-b]pyrazine core is proving to be a valuable component for advanced functional materials. Its high electron-accepting nature makes it an excellent building block for donor-acceptor (D-A) type molecules used in organic electronics. nih.govbohrium.comresearchgate.net Researchers have successfully designed and synthesized pyrido[2,3-b]pyrazine-based fluorescent materials that exhibit emissions across the entire visible spectrum, from blue to red. nih.govrsc.org This tunability is critical for developing high-performance organic light-emitting diodes (OLEDs). rsc.org Furthermore, certain derivatives have demonstrated significant nonlinear optical (NLO) properties, which are valuable for applications in modern technology and photonics. nih.govrsc.orgresearchgate.net The ability of these compounds to interact with DNA has also led to their pioneering use in the development of electrochemical biosensors. nih.govrsc.orgresearchgate.net

Emerging Avenues in this compound Research

The future of this compound research is branching into several promising directions, building upon the foundational discoveries of its parent scaffold.

A major emerging avenue is the development of next-generation antiviral agents. nih.gov The focus is on optimizing the structure to create non-nucleoside polymerase inhibitors with not only high potency against a broad spectrum of herpesviruses but also improved safety profiles, specifically with reduced inhibition of the hERG ion channel to minimize potential cardiotoxicity. nih.govresearchgate.net The carboxylic acid group at the 6-position could be instrumental in this area for improving properties like aqueous solubility. nih.gov

In materials science, the most exciting prospect lies in the creation of sophisticated optoelectronic devices. The pyrido[2,3-b]pyrazine core is being systematically engineered to produce full-color fluorescent materials for cost-effective and high-performance OLED displays. rsc.org Research is focused on fine-tuning the donor-acceptor architecture of these molecules to achieve high photoluminescence quantum efficiency (PLQY) and to develop materials exhibiting thermally activated delayed fluorescence (TADF), which can lead to OLEDs with very high external quantum efficiencies. rsc.org The development of D-A-D structured dyes with this core shows potential for tunable emissions and applications in various organic electronics. nih.govresearchgate.net

Another burgeoning field is advanced sensor technology. The demonstrated ability of pyrido[2,3-b]pyrazine derivatives to function as electrochemical DNA sensors is just the beginning. nih.govrsc.org Future research will likely explore the development of highly selective and sensitive biosensors for a range of other biomolecules and analytes, which could have significant impacts on medical diagnostics and environmental monitoring. researchgate.net The coordination chemistry of the scaffold is also an area of interest, with studies on its complexation with metals like Rhenium suggesting potential applications in catalysis and the development of novel colorimetric ion sensors. researchgate.net

Challenges and Opportunities in Pyrido[2,3-b]pyrazine-Related Chemical Biology and Materials Science

Despite the promising outlook, the development of pyrido[2,3-b]pyrazine-based compounds faces several challenges that also present significant opportunities for innovation.

Challenges:

Synthesis and Functionalization: While methods like multicomponent reactions exist, achieving efficient, scalable, and regioselective synthesis of specifically functionalized derivatives remains a challenge. mdpi.comorgchemres.orgorgchemres.org Developing new synthetic protocols, including greener methods like microwave-assisted synthesis, is crucial for accessing a wider diversity of structures. mdpi.comorgchemres.org

Biological Selectivity and Off-Target Effects: A primary hurdle in medicinal chemistry is designing compounds that are highly selective for their intended biological target while avoiding off-target interactions. As seen in the development of antiviral agents, minimizing activity against proteins like the hERG channel is critical but difficult to achieve, often requiring extensive structure-activity relationship (SAR) studies. nih.gov

Material Stability and Performance: In materials science, a key challenge is ensuring the long-term stability and performance of pyrido[2,3-b]pyrazine-based materials in devices like OLEDs. rsc.org Achieving high efficiency across the full color spectrum, particularly for stable blue emitters, is a well-known difficulty in the field. nih.govrsc.org For NLO materials, translating high molecular hyperpolarizability into practical device performance requires overcoming challenges in material processing and alignment. rsc.org

Opportunities:

Rational Drug Design: The challenges in biological selectivity offer a significant opportunity for the application of advanced computational and medicinal chemistry strategies. By understanding the structural requirements for target binding versus off-target effects, there is a clear path toward designing safer and more effective therapeutic agents, such as broad-spectrum antivirals or novel pain medications. nih.govnih.gov

Tailored Functional Materials: The electronic tunability of the pyrido[2,3-b]pyrazine scaffold is its greatest asset in materials science. There is a vast opportunity to create a new generation of custom-designed materials. This includes developing highly efficient TADF emitters for energy-saving displays and lighting, creating advanced NLO materials for telecommunications, and engineering highly sensitive and specific electrochemical biosensors for point-of-care diagnostics. nih.govrsc.orgrsc.org

New Catalytic Systems: The ability of the pyrido[2,3-b]pyrazine core to act as a ligand for metal ions opens opportunities in catalysis and sensor design. researchgate.net Exploring the coordination chemistry with a wider range of metals could lead to novel catalysts for challenging organic transformations or new types of chemical sensors.

The tables below provide a snapshot of the detailed research findings for derivatives based on the pyrido[2,3-b]pyrazine scaffold.

Table 1: Antiviral and hERG Inhibition Profile of Selected Pyrido[2,3-b]pyrazine Derivatives

Compound HCMV Antiviral EC₅₀ (μM) hERG Inhibition IC₅₀ (μM)
23 >40 >120
27 0.33 >40
28 >40 >120

Data sourced from a study on non-nucleoside HCMV polymerase inhibitors, highlighting efforts to reduce cardiotoxicity (hERG inhibition) while maintaining antiviral potency. nih.gov

Table 2: Nonlinear Optical (NLO) Properties of a Selected Pyrido[2,3-b]pyrazine Derivative

Compound Average Polarizability <α> (esu) First Hyperpolarizability βtot (esu) Second Hyperpolarizability <γ> (esu)
7 3.90 × 10⁻²³ 15.6 × 10⁻³⁰ 6.63 × 10⁻³⁵

This table showcases the significant NLO response of a specific derivative (Compound 7), indicating its potential for technological applications. nih.govrsc.org

Q & A

What are the common synthetic methodologies for pyrido[2,3-b]pyrazine derivatives, and how do reaction conditions influence yield?

Methodological Answer:
Pyrido[2,3-b]pyrazine derivatives are typically synthesized via cyclocondensation reactions between 1,2-dicarbonyl compounds and 1,2-arylenediamines. For example, ammonium bifluoride (0.5 mol%) catalyzes regioselective synthesis in methanol-water at room temperature, achieving >90% yields . Green approaches, such as using hydrotropic Brønsted acids (e.g., p-dodecylbenzenesulfonic acid) in aqueous media, reduce environmental impact while maintaining efficiency . Key factors affecting yield include solvent polarity, catalyst loading, and substituent electronic effects. For instance, electron-donating groups (e.g., methoxy) enhance charge transfer, improving reaction kinetics .

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Pyrido[2,3-b]pyrazine-6-carboxylic acid

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